molecular formula C8H5BrClN B2739954 6-Bromo-7-chloro-1H-indole CAS No. 1427377-13-6

6-Bromo-7-chloro-1H-indole

Cat. No.: B2739954
CAS No.: 1427377-13-6
M. Wt: 230.49
InChI Key: YVACBHRHOBDZIU-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-1H-indole is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals.

Mechanism of Action

Target of Action

6-Bromo-7-chloro-1H-indole is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been reported to influence a broad range of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may exert a variety of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 6-Bromo-7-chloro-1H-indole may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2), in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-7-chloro-1H-indole has several scientific research applications:

Comparison with Similar Compounds

  • 6-Bromo-1H-indole
  • 7-Chloro-1H-indole
  • 5-Bromo-7-chloro-1H-indole

Comparison: 6-Bromo-7-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms at specific positions on the indole ringThe combination of bromine and chlorine also provides distinct electronic and steric effects, influencing its chemical behavior and biological activity .

Properties

IUPAC Name

6-bromo-7-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVACBHRHOBDZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427377-13-6
Record name 6-bromo-7-chloro-1H-indole
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